Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate
Description
Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate is a spirocyclic compound featuring a chroman-2,4'-piperidin-4-one core linked to an ethyl 4-oxobutanoate moiety.
Properties
IUPAC Name |
ethyl 4-oxo-4-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-2-24-18(23)8-7-17(22)20-11-9-19(10-12-20)13-15(21)14-5-3-4-6-16(14)25-19/h3-6H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDZIQXMWANDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)butanoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chroman Ring: Starting with a suitable phenol derivative, the chroman ring can be synthesized through a cyclization reaction using an acid catalyst.
Spirocyclization: The chroman derivative is then reacted with a piperidine derivative under conditions that promote spirocyclization, often involving a base such as sodium hydride.
Esterification: The resulting spiro compound is esterified with ethyl bromoacetate in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)butanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can interact uniquely with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)butanoate exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for specific binding to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Core Structural Variations
The spiro[chroman-2,4'-piperidin]-4-one scaffold is a common feature among analogs. Key differences arise from substituents at the 1'-position:
Key Observations :
- The Boc group in tert-butyl derivatives serves as a protective group for amines, enabling intermediate stability during synthesis .
- Quinoline-4-carbonyl substituents enhance interactions with acetyl-CoA carboxylase (ACC) via aromatic stacking, as demonstrated in molecular docking studies .
- The ethyl 4-oxobutanoate group in the target compound may improve solubility or act as a prodrug moiety, facilitating metabolic activation.
Physicochemical Properties
- The ethyl ester in the target compound may improve solubility in organic solvents.
- Stability : Deprotected amines (e.g., compound 13) are prone to oxidation, whereas the ethyl ester group may confer hydrolytic stability under physiological conditions.
Biological Activity
Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate is a complex organic compound with significant biological activity. This article delves into its chemical properties, biological mechanisms, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound features a spiro structure that contributes to its unique chemical behavior. The compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C17H19NO5 |
| Molecular Weight | 317.34 g/mol |
| IUPAC Name | This compound |
The compound's structural complexity allows for diverse interactions with biological systems, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways critical for cellular function:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication. This inhibition disrupts bacterial cell division, leading to cell death.
- Anticancer Properties : Research indicates that this compound can inhibit cyclin-dependent kinase (CDK) 6. This inhibition is crucial in cancer therapy as CDK6 plays a significant role in cell cycle regulation.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, although further research is needed to elucidate this effect fully.
Research Findings
Several studies have explored the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anticancer Activity
In vitro assays assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that this compound reduced cell viability significantly:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
These findings suggest that the compound has the potential to serve as a lead structure for developing new anticancer drugs.
Q & A
Q. What are the key synthetic routes for Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate, and how can reaction conditions be optimized?
The synthesis typically involves:
- Step 1 : Formation of the spiro[chroman-2,4'-piperidin]-4-one core via a multicomponent reaction between 2-hydroxyacetophenone and N-Boc piperidone in methanol, catalyzed by pyrrolidine under reflux (72% yield) .
- Step 2 : Deprotection of the tert-butyl carbamate group using trifluoroacetic acid (TFA) in dichloromethane to generate the free amine intermediate .
- Step 3 : Coupling with ethyl 4-oxobutanoate derivatives under amidation or alkylation conditions.
Optimization Tips : - Temperature control during cyclization (reflux vs. room temperature) impacts spirocycle formation efficiency.
- Solvent choice (e.g., methanol for cyclization, DMF for coupling) affects reaction rates and purity .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and spirocyclic connectivity (e.g., δ 7.90 ppm for chroman aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 318.1631 vs. calculated 317.1627 for intermediates) .
- HPLC/Purity Assays : Essential for quantifying impurities, especially after deprotection and coupling steps .
Q. What in vitro models are suitable for preliminary cytotoxic evaluation of this compound?
- MTT Assay : Standard for assessing cytotoxicity in cancer cell lines (e.g., MCF-7 breast, A2780 ovarian, HT-29 colorectal).
- IC₅₀ Values : Benchmark against doxorubicin (positive control). For example, spiro derivatives show IC₅₀ ranges of 0.31–47.05 µM, depending on substituents .
Advanced Research Questions
Q. How does the spirocyclic architecture influence target binding and biological activity?
The spiro[chroman-2,4'-piperidin] core enhances:
- Conformational Rigidity : Restricts rotational freedom, improving binding specificity to enzymes like acetyl-CoA carboxylase or apoptosis-related targets .
- Electron Density Distribution : The chroman oxygen and piperidinone carbonyl may participate in hydrogen bonding with active sites, as suggested by molecular docking studies .
Example : Sulfonyl-substituted derivatives (e.g., compound 16 in ) exhibit 10–100× higher potency than non-sulfonylated analogs, likely due to enhanced hydrophobic interactions.
Q. How can researchers resolve discrepancies in cytotoxicity data across cancer cell lines?
- Mechanistic Profiling : Use flow cytometry to differentiate apoptosis (sub-G1 phase accumulation) vs. cell cycle arrest (G2/M phase) .
- Pathway Analysis : Pair RNA sequencing with Western blotting to identify dysregulated pathways (e.g., Bcl-2/Bax ratios for apoptosis) .
- Table 1 : Cytotoxicity Variability in Spiro Derivatives (IC₅₀, µM)
| Compound | MCF-7 | A2780 | HT-29 | Key Substituent |
|---|---|---|---|---|
| 16 | 0.31 | 1.02 | 5.62 | Sulfonyl bridge |
| 15 | 18.77 | 32.11 | 47.05 | Trimethoxyphenyl |
| Doxorubicin | 0.12 | 0.09 | 0.15 | — |
Source: Adapted from
Q. What computational strategies predict biological targets and optimize derivatives?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with acetyl-CoA carboxylase (ACC) or apoptotic proteins (e.g., caspase-3) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups on the aryl ring improve potency .
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., spiro derivatives often show moderate LogP values (~2.5), balancing solubility and membrane permeability) .
Q. Methodological Notes
- Synthesis : Prioritize Boc-deprotection efficiency using TFA vs. HCl to minimize side products .
- Biological Assays : Include 3D tumor spheroid models to better mimic in vivo conditions .
- Data Reproducibility : Validate cytotoxicity results across ≥3 independent experiments with p < 0.05 significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
